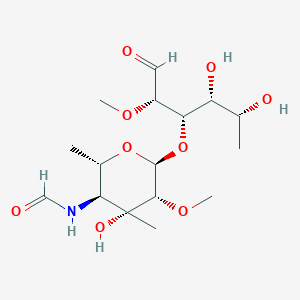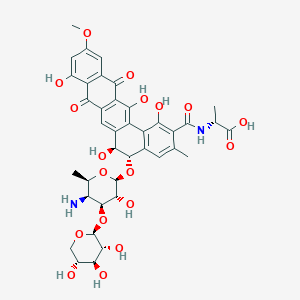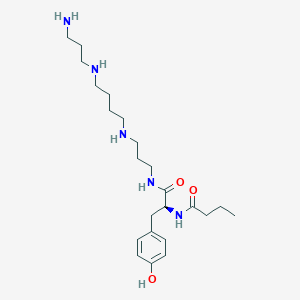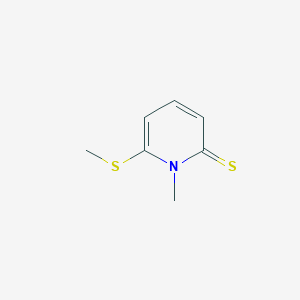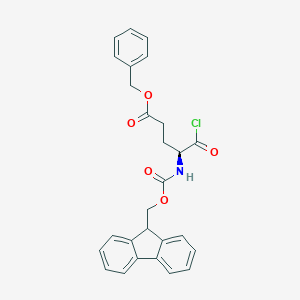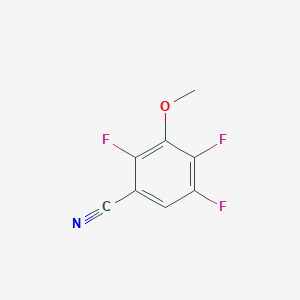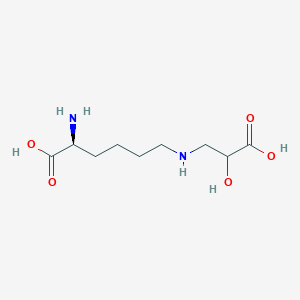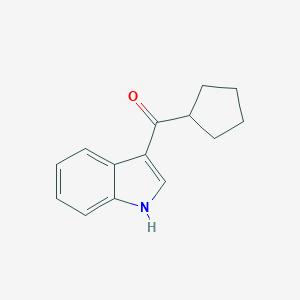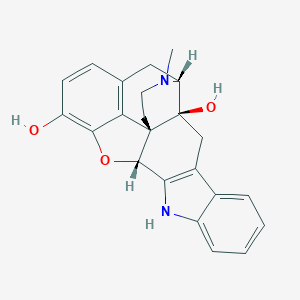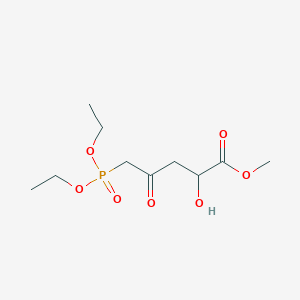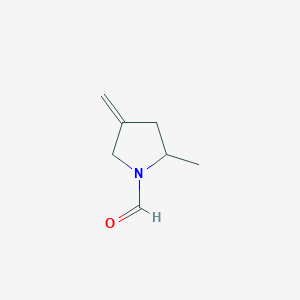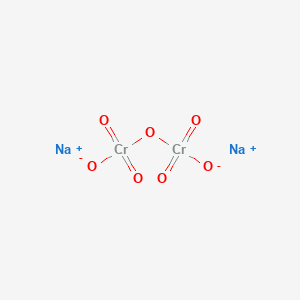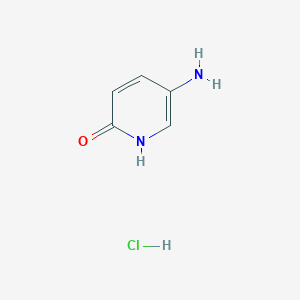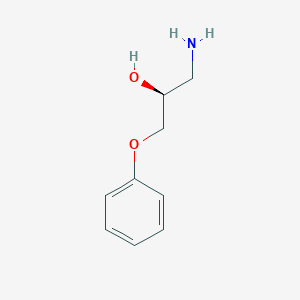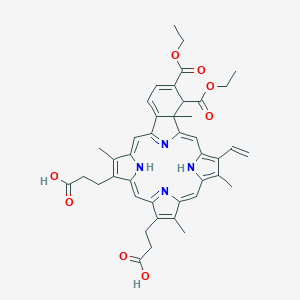
Bpd-MA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bpd-MA is a synthetic compound that has been widely used in scientific research for its ability to selectively bind to certain proteins, particularly those involved in cancer and inflammation.
Applications De Recherche Scientifique
Neurobiology and Neurocognitive Processes
- Neurobiological Underpinnings : BPD is influenced by diverse neurobiological factors, including endogenous stress hormones and neurometabolism, which contribute to its complex clinical phenotype. These factors are explored using various techniques to study alterations in brain systems, focusing on areas such as neuroendocrinology, structural neuroimaging, and functional neuroimaging (Ruocco & Carcone, 2016).
- Executive Neurocognition and Memory : Disruptions in executive neurocognition and memory systems have been proposed as underlying aspects of BPD. This is crucial in understanding the disorder’s development, diagnostic boundaries, and interventions (Fertuck, Lenzenweger, Clarkin, Hoermann, & Stanley, 2006).
Psychological Treatment and mHealth
- mHealth Applications : There’s a focus on developing mHealth applications to aid BPD patients. These include biofeedback e-coaching apps helping patients recognize and regulate their emotions. Research in this area incorporates a 'design science' approach, providing requirements for a real-time biofeedback tool for psychiatric patients (Derks, Visser, Bohlmeijer, & Noordzij, 2017).
- Effectiveness of Psychological Treatments : Systematic reviews and economic evaluations have demonstrated the cost-effectiveness of evidence-based psychotherapies for BPD. These treatments significantly reduce healthcare costs while effectively managing BPD symptoms (Meuldijk, McCarthy, Bourke, & Grenyer, 2017).
Genetic and Neuroimaging Research
- Genetic Research : Studies suggest moderate to high heritability for BPD, but the understanding of its genetic architecture is limited. Future research in imaging genetics and epigenetics promises to elucidate BPD’s pathophysiology (Bassir Nia, Eveleth, Gabbay, Hassan, Zhang, & Perez-Rodriguez, 2018).
- Neuroimaging Studies : Neuroimaging has revealed volumetric decreases in the hippocampus and amygdala in BPD patients. These changes are proposed as potential endophenotypes, helping to understand the neurobiological basis of the disorder (Ruocco, Amirthavasagam, & Zakzanis, 2012).
Emotion Regulation and Dysregulation
- Emotion Regulation : Dysregulation in emotion is a central feature of BPD. Dialectical Behavior Therapy (DBT) is noted for its effectiveness in treating emotion dysregulation in BPD, balancing acceptance and change through cognitive-behavioral and Zen principles (McMain, Korman, & Dimeff, 2001).
Comorbidity and Public Health
- Comorbidity Studies : BPD often coexists with various psychiatric disorders and physical comorbidities. Association rule mining techniques have been applied to clinical databases to understand these associations, highlighting the need for comprehensive care in BPD treatment (Shen, Hu, & Hu, 2017).
Propriétés
Numéro CAS |
113719-89-4 |
|---|---|
Nom du produit |
Bpd-MA |
Formule moléculaire |
C42H44N4O8 |
Poids moléculaire |
732.8 g/mol |
Nom IUPAC |
3-[9-(2-carboxyethyl)-15-ethenyl-20,21-bis(ethoxycarbonyl)-4,10,14,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaen-5-yl]propanoic acid |
InChI |
InChI=1S/C42H44N4O8/c1-8-24-21(4)29-17-30-22(5)25(12-15-37(47)48)32(43-30)19-33-26(13-16-38(49)50)23(6)31(44-33)18-35-28-14-11-27(40(51)53-9-2)39(41(52)54-10-3)42(28,7)36(46-35)20-34(24)45-29/h8,11,14,17-20,39,44-45H,1,9-10,12-13,15-16H2,2-7H3,(H,47,48)(H,49,50) |
Clé InChI |
UYFSAPNRJIQXGN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1C(=CC=C2C1(C3=CC4=C(C(=C(N4)C=C5C(=C(C(=N5)C=C6C(=C(C(=CC2=N3)N6)C)CCC(=O)O)CCC(=O)O)C)C)C=C)C)C(=O)OCC |
SMILES canonique |
CCOC(=O)C1C(=CC=C2C1(C3=CC4=C(C(=C(N4)C=C5C(=C(C(=N5)C=C6C(=C(C(=CC2=N3)N6)C)CCC(=O)O)CCC(=O)O)C)C)C=C)C)C(=O)OCC |
Synonymes |
18-ethenyl-4,4a-dihydro-3,4-bis(methoxycarbonyl)-4a,8,14,19-tetramethyl-23H,25H-benzo(b)porphine-9,13-dipropanoic acid monomethyl ester benzoporphyrin derivative monoacid ring A BPD verteporfin BPD-MA verteporfin verteporphin Visudyne |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



